molecular formula C21H22FNO3 B2965717 3-(cyclopropylmethoxy)-1-[3-(4-fluorophenoxy)benzoyl]pyrrolidine CAS No. 2034342-81-7

3-(cyclopropylmethoxy)-1-[3-(4-fluorophenoxy)benzoyl]pyrrolidine

Cat. No.: B2965717
CAS No.: 2034342-81-7
M. Wt: 355.409
InChI Key: HITOCMPLQJGVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopropylmethoxy)-1-[3-(4-fluorophenoxy)benzoyl]pyrrolidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a benzoyl group that is further substituted with a 4-fluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-1-[3-(4-fluorophenoxy)benzoyl]pyrrolidine typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the cyclopropylmethoxy group, and the attachment of the benzoyl group with the 4-fluorophenoxy substituent. One common method involves the use of heterocyclic N-oxides and polyfluoroalcohols, with PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-1-[3-(4-fluorophenoxy)benzoyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(cyclopropylmethoxy)-1-[3-(4-fluorophenoxy)benzoyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-1-[3-(4-fluorophenoxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclopropylmethoxy)-1-[3-(4-fluorophenoxy)benzoyl]pyrrolidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-17-6-8-18(9-7-17)26-19-3-1-2-16(12-19)21(24)23-11-10-20(13-23)25-14-15-4-5-15/h1-3,6-9,12,15,20H,4-5,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITOCMPLQJGVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.